molecular formula C14H15N3O2 B12928905 Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate CAS No. 823795-03-5

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate

Cat. No.: B12928905
CAS No.: 823795-03-5
M. Wt: 257.29 g/mol
InChI Key: YOACSXVBQIFJAV-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dimethylamino group, a phenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with dimethylamine and phenyl-substituted reagents under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group, phenyl group, and carboxylate ester makes it versatile for various applications .

Properties

CAS No.

823795-03-5

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H15N3O2/c1-17(2)13-11(14(18)19-3)9-15-12(16-13)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

YOACSXVBQIFJAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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